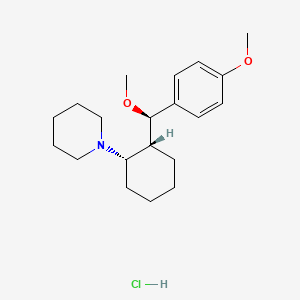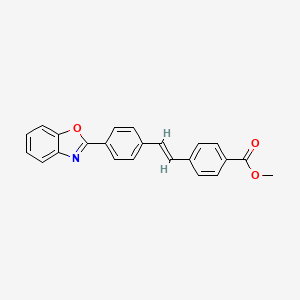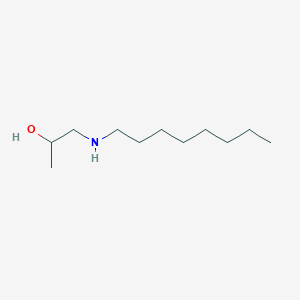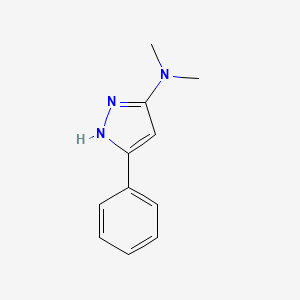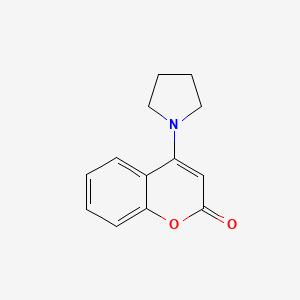
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with a pyrrolidinyl group attached at the 4-position, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- typically involves the condensation of a suitable benzopyran precursor with a pyrrolidine derivative. One common method is the Knoevenagel condensation followed by cyclization. The reaction conditions often include the use of a base such as piperidine or pyrrolidine itself, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized benzopyran derivatives, reduced benzopyran derivatives, and substituted benzopyran derivatives with various functional groups.
科学的研究の応用
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Coumarin (2H-1-Benzopyran-2-one): A natural compound with anticoagulant properties.
4-Hydroxycoumarin: A derivative of coumarin used as an anticoagulant.
Chromone: A compound structurally similar to benzopyran with diverse biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- is unique due to the presence of the pyrrolidinyl group, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and reduced side effects compared to similar compounds.
特性
CAS番号 |
30650-57-8 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H13NO2/c15-13-9-11(14-7-3-4-8-14)10-5-1-2-6-12(10)16-13/h1-2,5-6,9H,3-4,7-8H2 |
InChIキー |
CTMZKBHKIOWYSZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=O)OC3=CC=CC=C32 |
溶解性 |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


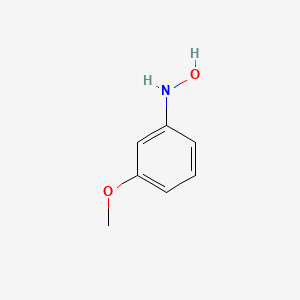

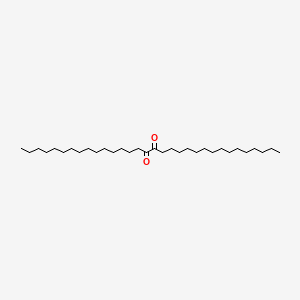
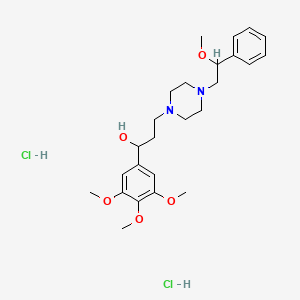
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)


